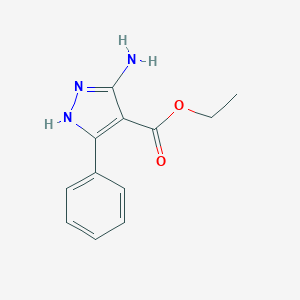

3-amino-5-fenil-1H-pirazol-4-carboxilato de etilo

Descripción general

Descripción

Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate is a type of pyrazole derivative. Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies . An efficient method to obtain similar compounds has been outlined using condensation reactions .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are found in naturally occurring compounds and also display a broad range of biological activities .Physical And Chemical Properties Analysis

Ethyl pyrazole-4-carboxylate is described as a white to pale yellow crystalline powder . More specific physical and chemical properties would require further experimental analysis.Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

El 3-amino-5-fenil-1H-pirazol-4-carboxilato de etilo ha sido identificado como un bloque de construcción heterocíclico con posibles aplicaciones en farmacología. Puede ser utilizado como un estándar interno para la determinación GC-MS del etomidato en tejido cerebral de ratón .

Propiedades Biológicas

Este compuesto exhibe una gama de propiedades biológicas notables, incluyendo actividades antibacteriana, antiinflamatoria, anticancerígena, analgésica, anticonvulsiva, antihelmíntica, antioxidante y herbicida .

Actividad Antimicrobiana

Se han realizado investigaciones sobre nuevos derivados de pirazol que llevan sistemas de anillos aromáticos sintetizados mediante la condensación de this compound, los cuales han mostrado una actividad antimicrobiana prometedora .

Síntesis de Derivados de Urea

El compuesto se puede utilizar en la síntesis de derivados de urea reaccionando con azido (6-(benzofurano-2-il)-2-metilpiridin-3-il) metanona .

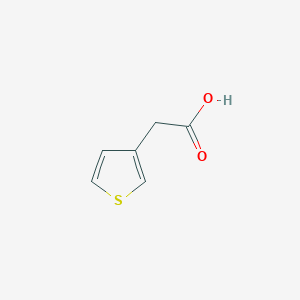

Síntesis de Análogos de 2-Mercaptoacetamida

También se puede utilizar para sintetizar análogos de 2-mercaptoacetamida tratando con ácido tioglicólico .

Función en la Estabilización Tautomérica

Los estudios han investigado la función de los disolventes en la estabilización tautomérica de derivados de pirazol relacionados .

Actividad Anticancerígena

Las amino-pirazoles derivados de este compuesto han mostrado inhibición de la proliferación en células de cáncer de hígado (HepG2) .

Mecanismo De Acción

Target of Action

Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, also known as Ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate, is a compound with potential antimicrobial activity . The primary targets of this compound are bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These bacteria play various roles in human health, and their overgrowth can lead to infections.

Mode of Action

It is known that the compound interacts with its bacterial targets, possibly disrupting essential biological processes, leading to their death or inhibition

Biochemical Pathways

The compound likely affects various biochemical pathways within the bacterial cells, leading to their death or growth inhibition

Result of Action

The compound has shown promising results in terms of its antimicrobial activity. In a study, several derivatives of the compound exhibited excellent antibacterial activity against all tested bacterial strains, comparable to the standard drug Ceftriaxone . This suggests that the compound, or its derivatives, could potentially be used in the treatment of bacterial infections.

Direcciones Futuras

The future directions in the study of pyrazole derivatives are vast. They are considered an important building block in different areas of organic and medicinal chemistry . The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . The recent approval of Pirtobrutinib, a pyrazole-based compound, for anticancer/anti-inflammatory applications demonstrates the potential of these compounds .

Propiedades

IUPAC Name |

ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-10(14-15-11(9)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUYBHHBBGZBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236193 | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1572-11-8 | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

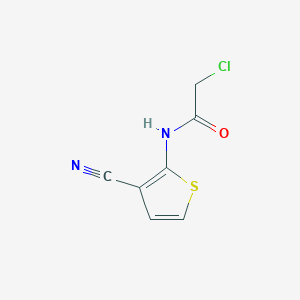

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

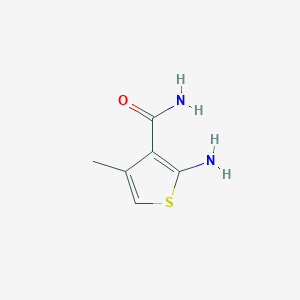

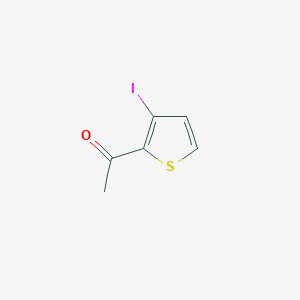

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)